1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one
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Overview
Description
1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis might start with the preparation of a triazole intermediate, followed by its reaction with a quinazoline derivative under controlled conditions to form the spiro compound. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which might reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include halides and alkoxides.
Cyclization: The compound can undergo further cyclization reactions under specific conditions, leading to the formation of more complex structures
Scientific Research Applications
1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: It can be used in the development of new materials with specific properties, such as light-emitting materials for OLED devices
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes. The exact mechanism would depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and related heterocyclic structures. Compared to these, 1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Other similar compounds might include:
Triazoloquinazolines: Known for their diverse biological activities.
Benzimidazole derivatives: Often used in medicinal chemistry for their therapeutic potential.
Tetrazine-based compounds: Used in energetic materials and other applications
Properties
Molecular Formula |
C25H24N4OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
12-(3-methylphenyl)-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C25H24N4OS/c1-16-8-7-10-18(14-16)28-22(30)20-21(29-23(28)26-27-24(29)31)19-11-4-3-9-17(19)15-25(20)12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,27,31) |
InChI Key |
JZLDYFUDNOLZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NNC6=S |
Origin of Product |
United States |
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